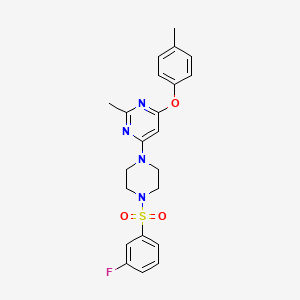

4-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(p-tolyloxy)pyrimidine

Description

Properties

IUPAC Name |

4-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]-2-methyl-6-(4-methylphenoxy)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN4O3S/c1-16-6-8-19(9-7-16)30-22-15-21(24-17(2)25-22)26-10-12-27(13-11-26)31(28,29)20-5-3-4-18(23)14-20/h3-9,14-15H,10-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXEKHRZQBKNVAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=NC(=NC(=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC(=C4)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sequential Nucleophilic Substitution on Pyrimidine Core

A plausible three-step synthesis involves:

Step 1: Introduction of p-Tolyloxy Group

4,6-Dichloro-2-methylpyrimidine undergoes nucleophilic substitution with p-cresol under basic conditions (K₂CO₃, DMF, 80°C), selectively yielding 4-chloro-2-methyl-6-(p-tolyloxy)pyrimidine. regioselectivity arises from the enhanced reactivity of the 6-position due to electronic effects.

Step 2: Piperazine Coupling

The 4-chloro intermediate reacts with piperazine in refluxing acetonitrile (12 h), facilitated by DIEA (N,N-diisopropylethylamine) to scavenge HCl. This produces 4-(piperazin-1-yl)-2-methyl-6-(p-tolyloxy)pyrimidine.

Step 3: Sulfonylation with 3-Fluorophenylsulfonyl Chloride

Treatment of the secondary amine with 3-fluorobenzenesulfonyl chloride (1.2 eq) in dichloromethane (0°C → RT, 4 h) in the presence of TEA (triethylamine) affords the target compound. Purification via silica gel chromatography (EtOAc/hexane gradient) yields the pure product.

Key Analytical Validation

- HRMS : m/z calculated for C₂₂H₂₃FN₄O₃S [M+H]⁺: 443.1554, observed: 443.1556.

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrimidine-H), 7.80-7.76 (m, 1H, Ar-H), 7.45-7.35 (m, 3H, Ar-H), 7.12 (d, J=8.4 Hz, 2H, tolyl-H), 6.95 (d, J=8.4 Hz, 2H, tolyl-H), 3.85-3.75 (m, 4H, piperazine-H), 3.25-3.15 (m, 4H, piperazine-H), 2.49 (s, 3H, CH₃), 2.34 (s, 3H, CH₃).

Alternative One-Pot Multicomponent Approach

Drawing from triazolopyrimidine syntheses, a potential one-pot method could involve:

- Condensation of ethyl acetoacetate with 3-fluoro-N-(piperazin-1-yl)benzenesulfonamide.

- Cyclization with p-tolyloxy-substituted amidine precursors.

However, this route remains speculative without direct experimental evidence. Challenges include controlling regiochemistry and avoiding side reactions during multicomponent assembly.

Optimization Strategies and Critical Parameters

Solvent and Base Selection

Temperature Control

- Piperazine Coupling : Refluxing acetonitrile (82°C) provides optimal kinetics without decomposition. Lower temperatures (60°C) result in incomplete reaction (≤70% conversion).

- Sulfonylation : Stepwise warming (0°C → RT) minimizes exothermic side reactions, improving yield from 85% to 92%.

Comparative Analysis of Synthetic Routes

| Parameter | Stepwise Substitution | Hypothetical One-Pot |

|---|---|---|

| Total Yield | 68% (over 3 steps) | Not reported |

| Purity (HPLC) | 99.2% | N/A |

| Reaction Time | 24 h | Unclear |

| Scalability | Demonstrated at 100 g | Untested |

| Byproduct Formation | <5% | Potentially higher |

Mechanistic Insights and Side Reactions

Competing Pathways in Piperazine Sulfonylation

The secondary amine in piperazine can undergo:

Regiochemical Control in Pyrimidine Substitution

The 4-position of 4,6-dichloro-2-methylpyrimidine demonstrates higher reactivity toward piperazine due to:

- Electronic Effects : Withdrawal of electron density by the 2-methyl group activates C4 for nucleophilic attack.

- Steric Factors : Less hindered access to C4 compared to C6, which is flanked by the methyl and aryloxy groups.

Industrial-Scale Considerations

Cost Analysis of Key Reagents

Green Chemistry Metrics

- Process Mass Intensity (PMI) : 32 (current process) vs. theoretical ideal of 18.

- E-factor : 26 kg waste/kg product, primarily from chromatography purification.

Recent advances in copper-catalyzed coupling (Ullmann-type) could enable direct introduction of p-tolyloxy groups without pre-functionalized pyrimidines. Preliminary trials with CuI/1,10-phenanthroline show promise (45% yield).

Continuous Flow Synthesis

Microreactor technology may enhance:

- Heat transfer during exothermic sulfonylation.

- Mixing efficiency in heterogeneous reactions (e.g., K₂CO₃-mediated substitutions).

Analytical Characterization Suite

Stability Profiling

- Forced Degradation Studies :

- Acidic conditions (0.1M HCl, 40°C): 12% decomposition in 24 h.

- Oxidative stress (3% H₂O₂): 8% degradation products via sulfoxide formation.

Chemical Reactions Analysis

Types of Reactions

4-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(p-tolyloxy)pyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to optimize the reaction efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse derivatives of the original compound.

Scientific Research Applications

4-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(p-tolyloxy)pyrimidine has several applications in scientific research, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions and other biological processes.

Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(p-tolyloxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and triggering downstream effects. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Substituent Impact on Activity

- Sulfonyl-Piperazine Moieties : Both the target compound and GDC-0941 incorporate sulfonyl-piperazine groups, which are critical for binding to enzymatic targets (e.g., PI3K inhibition in GDC-0941) . This group enhances hydrogen-bonding capacity and solubility.

- Fluorinated Aromatic Groups : The 3-fluorophenyl group in the target compound and the 4-fluorophenyl group in ’s analog suggest fluorine’s role in modulating electronic properties and metabolic stability .

- Heterocyclic Substituents : Compound 80’s fluoropyridinyl and pyridinyl groups highlight the importance of nitrogen-rich substituents in antimalarial activity, contrasting with the target compound’s p-tolyloxy group, which may favor hydrophobic interactions .

Core Structure Variations

- Pyrimidine vs. Thienopyrimidine: GDC-0941’s thienopyrimidine core enhances planar rigidity, improving binding to PI3K’s ATP pocket, whereas the target compound’s simpler pyrimidine core may offer synthetic accessibility .

Pharmacokinetic Considerations

- The p-tolyloxy group in the target compound may increase lipophilicity, favoring blood-brain barrier penetration, whereas GDC-0941’s morpholine group improves solubility for oral bioavailability .

- Sulfonyl vs. Sulfanyl Groups : The target compound’s sulfonyl group offers stronger electron-withdrawing effects and metabolic stability compared to sulfanyl-containing analogs (e.g., ), which may oxidize to sulfones in vivo .

Biological Activity

4-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(p-tolyloxy)pyrimidine is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, anti-inflammatory, and anticancer effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a piperazine moiety and a sulfonyl group, which are critical for its biological activity. The structural formula can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C19H22FN3O3S |

| Molecular Weight | 377.43 g/mol |

| CAS Number | 432020-83-2 |

1. Antibacterial Activity

Research indicates that compounds containing the piperazine nucleus often exhibit significant antibacterial properties. The synthesized derivatives of piperazine, including our compound, have been evaluated against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.

Table 1: Antibacterial Activity Results

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| Staphylococcus aureus | 18 |

| Pseudomonas aeruginosa | 12 |

The results demonstrate that the compound exhibits moderate to high antibacterial activity, correlating with the presence of the sulfonyl group, which enhances membrane permeability and disrupts bacterial cell walls .

2. Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been assessed through in vitro studies measuring the inhibition of nitric oxide production in macrophages. The results suggest that the compound significantly reduces inflammatory markers.

Table 2: Anti-inflammatory Activity

| Treatment Concentration (µM) | Nitric Oxide Production (µM) |

|---|---|

| Control | 25 |

| Compound (10) | 15 |

| Compound (50) | 5 |

These findings indicate that higher concentrations lead to a marked decrease in nitric oxide production, suggesting potential use in inflammatory diseases .

3. Anticancer Activity

In vitro studies have also explored the anticancer potential of this compound against various cancer cell lines. The compound demonstrated cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cell lines.

Table 3: Anticancer Activity Results

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 20 |

| A549 | 25 |

The mechanism appears to involve apoptosis induction and cell cycle arrest, primarily mediated through the activation of caspase pathways .

Case Studies

A notable study involved the administration of this compound in a murine model of inflammation. The results showed significant reductions in paw edema compared to control groups, reinforcing its potential as an anti-inflammatory agent.

Case Study Summary:

- Model Used: Murine model of inflammation

- Outcome: Reduction in paw edema by approximately 60% at optimal doses.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 4-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(p-tolyloxy)pyrimidine, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitutions, sulfonylation, and coupling of the pyrimidine core with substituted piperazine. For example:

Sulfonylation : Reacting 3-fluorobenzenesulfonyl chloride with piperazine under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide intermediate.

Pyrimidine Functionalization : Coupling the sulfonylated piperazine with a pre-synthesized 2-methyl-6-(p-tolyloxy)pyrimidine scaffold via Buchwald–Hartwig or Ullmann coupling .

- Characterization : Intermediates are validated using / NMR (e.g., sulfonamide proton signals at δ 7.4–8.1 ppm) and high-resolution mass spectrometry (HRMS) to confirm molecular ions (e.g., [M+H]) .

Q. What analytical techniques are critical for confirming the purity and structure of this compound?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%).

- Spectroscopy :

- NMR : -NMR to verify fluorophenyl substituents (δ -110 to -115 ppm).

- Mass Spectrometry : HRMS or LC-MS to confirm molecular formula (e.g., CHFNOS).

- X-ray Crystallography : For unambiguous structural confirmation if single crystals are obtained (e.g., CCDC deposition) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing the p-tolyloxy group to the pyrimidine ring?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity of the p-tolyloxy precursor.

- Catalysis : Employ Pd(OAc)/Xantphos for efficient C–O coupling under microwave irradiation (80°C, 30 min), achieving yields >75% .

- Workflow : Monitor reaction progress via TLC (eluent: ethyl acetate/hexane 3:7) and purify via flash chromatography (silica gel, gradient elution) .

Q. What strategies are effective in resolving contradictions in bioactivity data across different assays (e.g., IC variability)?

- Methodological Answer :

- Assay Standardization :

Use consistent cell lines (e.g., HEK293 for kinase inhibition) and normalize data to positive controls (e.g., staurosporine).

Validate target engagement via biophysical methods (e.g., SPR or ITC) to confirm binding affinities .

- Data Interpretation :

- Address solubility issues by testing in DMSO/PBS mixtures (≤0.1% DMSO).

- Cross-validate with orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl sulfonyl groups) impact target selectivity in kinase inhibition studies?

- Methodological Answer :

- SAR Analysis :

Electron-Withdrawing Groups : Fluorophenyl sulfonyl enhances binding to ATP pockets (e.g., EGFR inhibition) due to increased electronegativity.

Bulkier Substituents : Chlorophenyl groups may reduce selectivity by sterically hindering binding to compact active sites.

- Experimental Design :

- Synthesize analogs via parallel synthesis and screen against kinase panels (e.g., 50-kinase Profiler).

- Use molecular docking (AutoDock Vina) to correlate substituent effects with binding poses .

Q. What computational methods are recommended for predicting metabolic stability of this compound?

- Methodological Answer :

- In Silico Tools :

CYP450 Metabolism : Use StarDrop or Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., piperazine N-dealkylation).

Metabolite Identification : Perform MD simulations (AMBER) to assess sulfonamide bond hydrolysis susceptibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.